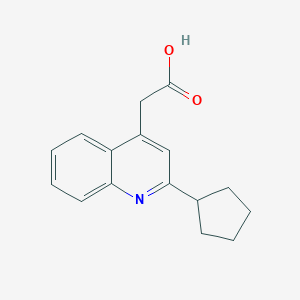
2-(2-Cyclopentylquinolin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclopentylquinolin-4-yl)acetic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a quinoline ring system substituted with a cyclopentyl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopentylquinolin-4-yl)acetic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using various methods such as the Skraup, Doebner-Von Miller, or Friedlander synthesis.
Cyclopentyl Substitution:
Acetic Acid Moiety Addition: The acetic acid group is introduced via carboxylation reactions, often using Grignard reagents or other carboxylation methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopentylquinolin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
2-(2-Cyclopentylquinolin-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopentylquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: Similar structure but with a phenyl group instead of a cyclopentyl group.
2-(2-Methylquinolin-4-yl)acetic acid: Similar structure with a methyl group instead of a cyclopentyl group.
Uniqueness
2-(2-Cyclopentylquinolin-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
824935-03-7 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(2-cyclopentylquinolin-4-yl)acetic acid |
InChI |
InChI=1S/C16H17NO2/c18-16(19)10-12-9-15(11-5-1-2-6-11)17-14-8-4-3-7-13(12)14/h3-4,7-9,11H,1-2,5-6,10H2,(H,18,19) |
InChI Key |
MFGBKIOUVCRKGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC3=CC=CC=C3C(=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11859165.png)
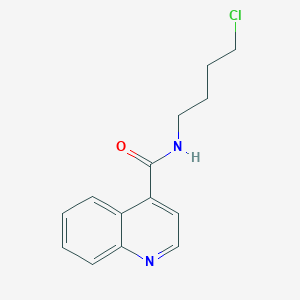
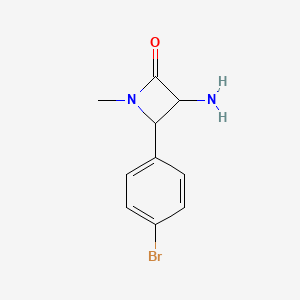
![7-Bromo-9-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B11859173.png)
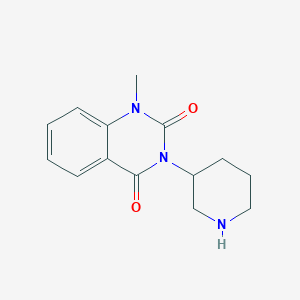
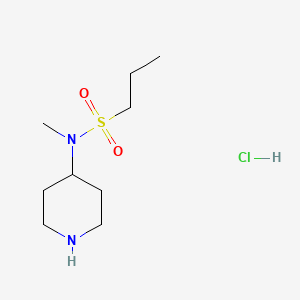
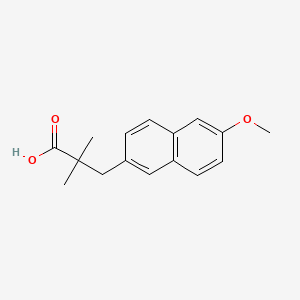

![[(4-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859228.png)
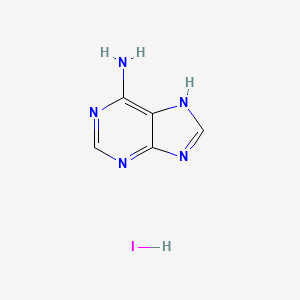

![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)
![Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11859256.png)

